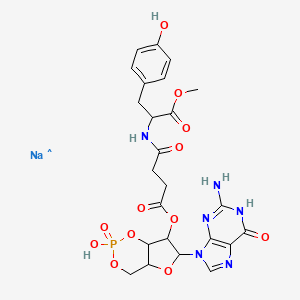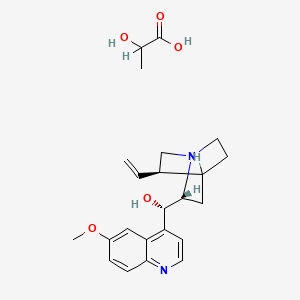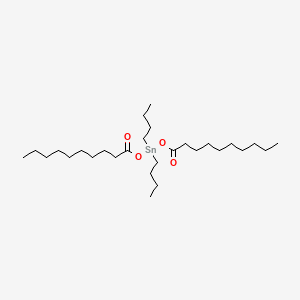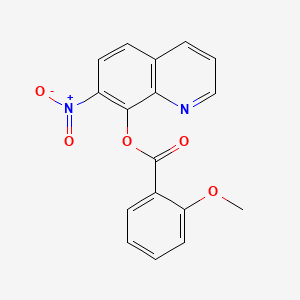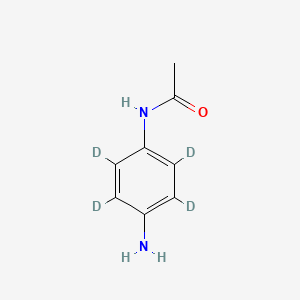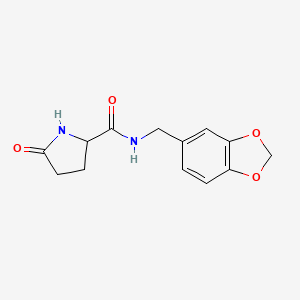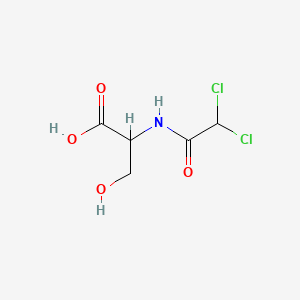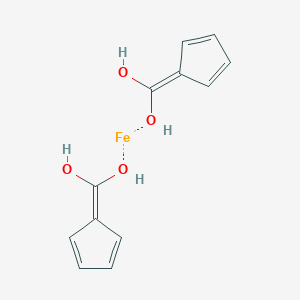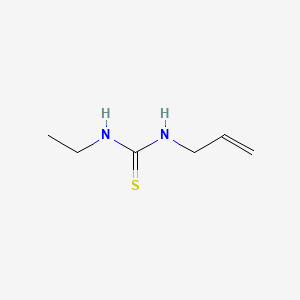
N-Allyl-N'-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N’-ethylthiourea is an organosulfur compound with the molecular formula C6H12N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by allyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-N’-ethylthiourea can be synthesized through the reaction of allyl isothiocyanate with ethylamine. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as ethanol or methanol. The reaction proceeds at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Allyl-N’-ethylthiourea involves the use of continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The allyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Allyl-N’-ethylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Research has explored its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-N’-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur atom plays a crucial role in its binding affinity and inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
N-Allylthiourea: Similar in structure but lacks the ethyl group.
N-Ethylthiourea: Similar in structure but lacks the allyl group.
Thiourea: The parent compound without any substituents.
Uniqueness
N-Allyl-N’-ethylthiourea is unique due to the presence of both allyl and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and applications compared to its simpler counterparts.
Conclusion
N-Allyl-N’-ethylthiourea is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis and a promising candidate for further research in biology and medicine.
Properties
CAS No. |
32900-09-7 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C6H12N2S/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
InChI Key |
MMNIUSWSBKDYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



